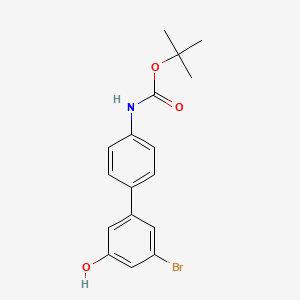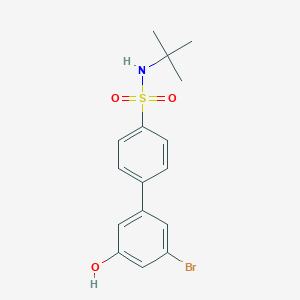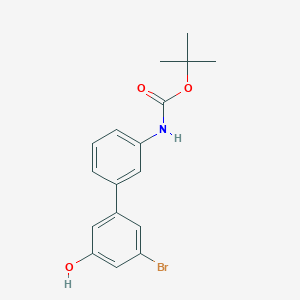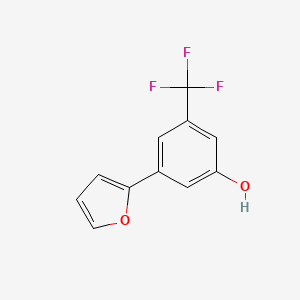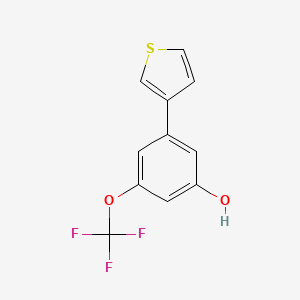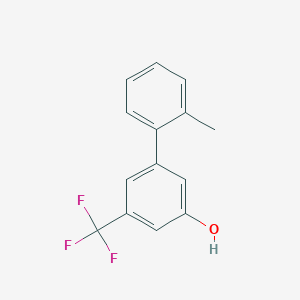
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, is an organic compound belonging to the class of thiophenols. It is a colorless solid with a molecular weight of 192.22 g/mol and a melting point of 66-67°C. It is a widely used organic compound in the field of organic synthesis and is used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, can be used in a variety of scientific research applications. It can be used as a reagent in the synthesis of various organic compounds, such as thiophenol derivatives, trifluoromethylphenols, and other related compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used in the synthesis of polymers and in the study of the structure and properties of polymers.
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, is not well understood. However, it is believed that the reaction of thiophenol with trifluoromethyl chloride is a nucleophilic substitution reaction, in which the thiophenol acts as a nucleophile and the trifluoromethyl chloride acts as an electrophile. The reaction of the intermediate with sodium hydroxide is also believed to be a nucleophilic substitution reaction, in which the intermediate acts as a nucleophile and the sodium hydroxide acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, are not well understood. However, it is believed that the compound may have some biological activity, as it has been shown to have antifungal and antibacterial properties. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it can be used in a variety of different reactions, making it a versatile reagent. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous media. Additionally, it has a relatively low boiling point and can be difficult to purify.
Direcciones Futuras
The future directions for 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, are numerous. It can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of new polymers. Additionally, it can be used in the study of the structure and properties of polymers. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in the treatment of certain diseases. Furthermore, further research could be conducted to explore the potential of the compound to act as an antioxidant. Finally, further research could be conducted to explore the potential of the compound to act as a catalyst in various reactions.
Métodos De Síntesis
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, can be synthesized via a two-step process, which involves the reaction of thiophenol with trifluoromethyl chloride, followed by the reaction of the intermediate with sodium hydroxide. The reaction of thiophenol with trifluoromethyl chloride can be carried out in an inert atmosphere, using anhydrous solvents such as dichloromethane or ethyl acetate. The reaction of the intermediate with sodium hydroxide can be carried out in aqueous media, such as aqueous sodium hydroxide or aqueous sodium carbonate.
Propiedades
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBGRDJNIRPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686493 |
Source


|
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
CAS RN |
1262003-55-3 |
Source


|
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


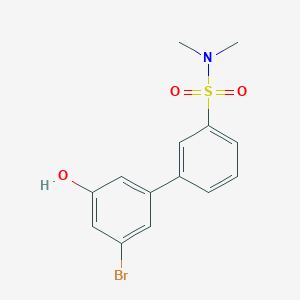

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
